

what are the chemical properties of zinc carbonate

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Compound of Interest

Compound Name: Zinc Carbonate

Cat. No.: B1246572

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An In-depth Technical Guide to the Chemical Properties of **Zinc Carbonate**

Introduction

Zinc carbonate (ZnCO_3) is an inorganic compound that occurs naturally as the mineral smithsonite.[1] It is a white, crystalline solid that is practically insoluble in water.[2] Due to its chemical properties, **zinc carbonate** serves as a critical raw material and active agent in various fields, including pharmaceuticals, ceramics, and chemical synthesis.[3][4] In the pharmaceutical and drug development sectors, it is valued for its astringent, antiseptic, and anti-inflammatory properties and is a key component in topical formulations for skin conditions. [1] Furthermore, it is an important precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which have significant applications in drug delivery and antimicrobial therapies.

This technical guide provides a comprehensive overview of the core chemical properties of **zinc carbonate**, detailed experimental protocols for their characterization, and a summary of its applications relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Zinc carbonate is a stable compound under standard conditions. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	ZnCO ₃	
Molar Mass	125.38 g/mol	
Appearance	White, odorless, crystalline solid or powder	
Density	~4.4 g/cm ³	
Crystal Structure	Trigonal (resembles calcite)	
Refractive Index	1.818, 1.618	
Melting Point	Decomposes upon heating	
Solubility in Water	0.001 g / 100 g of water (15 °C)	
Solubility Product (Ksp)	1.46 × 10 ⁻¹⁰ at 25 °C	
Solubility in other solvents	Soluble in dilute acids, alkalis, and solutions of ammonium salts; Insoluble in alcohol and acetone.	

Thermodynamic Properties

The thermodynamic stability of **zinc carbonate** is critical for understanding its formation, decomposition, and reactivity. The standard thermodynamic data at 298.15 K (25 °C) are provided below.

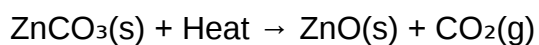
Property	Symbol	Value	Source(s)
Standard Enthalpy of Formation	ΔH_f°	-812.78 kJ/mol	
Standard Gibbs Free Energy of Formation	ΔG_f°	-731.52 kJ/mol	
Standard Molar Entropy	S°	82.4 J/(mol·K)	

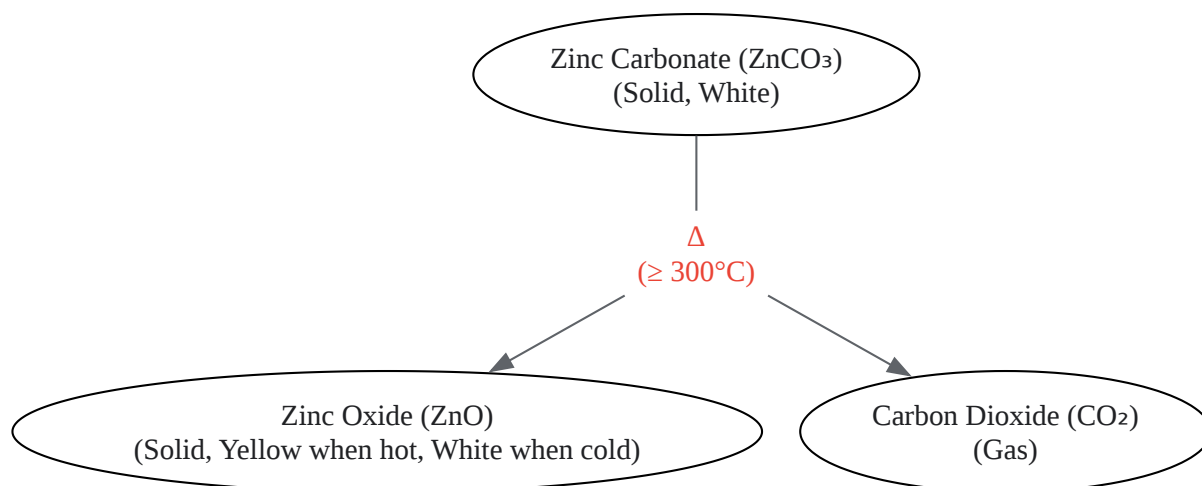
Chemical Reactivity and Pathways

Thermal Decomposition

Zinc carbonate is thermally unstable and decomposes upon heating to form zinc oxide (ZnO) and carbon dioxide (CO₂). This endothermic reaction is fundamental to the industrial production of zinc oxide from smithsonite ore and for the synthesis of ZnO nanoparticles from **zinc carbonate** precursors.

The decomposition of anhydrous **zinc carbonate** begins at approximately 300 °C. However, basic **zinc carbonate**, a more common synthetic form, starts to decompose at a lower temperature of around 150 °C, with the process becoming significant above 200 °C. The reaction is as follows:



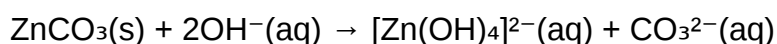


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Caption: Reaction of **zinc carbonate** with a strong acid.

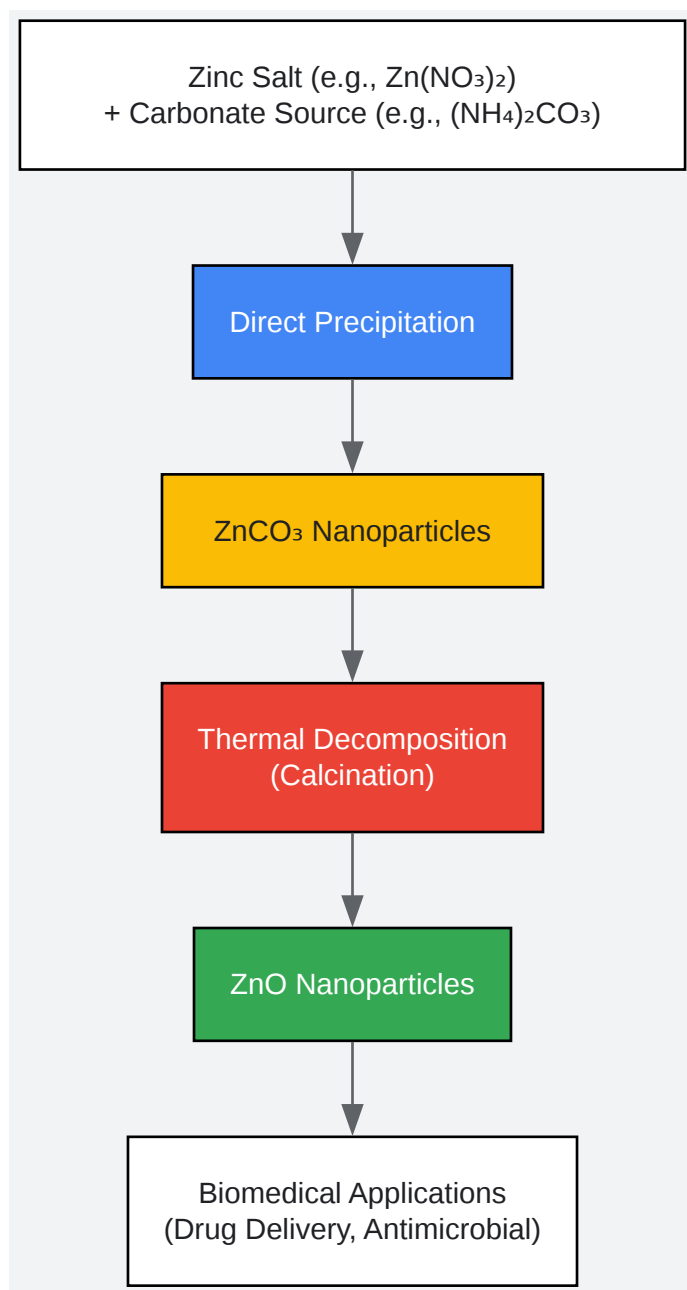
Reaction with Bases

Zinc carbonate is amphoteric, meaning it can react with strong bases. It dissolves in excess strong alkali solutions to form zincates.



Role as a Precursor in Nanoparticle Synthesis

In materials science and nanomedicine, **zinc carbonate** is a widely used precursor for the facile synthesis of zinc oxide nanoparticles. The process typically involves the thermal decomposition (calcination) of prepared **zinc carbonate** nanoparticles. This pathway is favored for its control over the size and morphology of the final ZnO product, which is crucial for applications in drug delivery and as an antimicrobial agent.



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Caption: Workflow for ZnO nanoparticle synthesis.

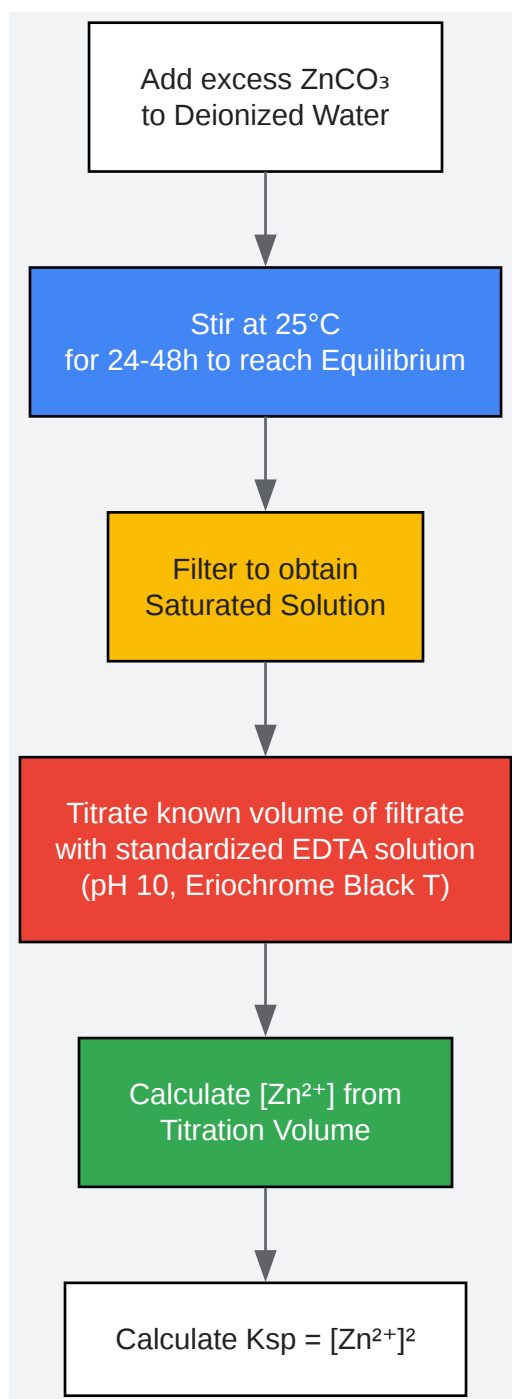
Experimental Protocols

Determination of Solubility Product (K_{sp})

This protocol details the determination of the K_{sp} of **zinc carbonate** by measuring the equilibrium concentration of Zn²⁺ ions in a saturated solution via EDTA titration.

Methodology:

- Preparation of Saturated Solution:
 - Add excess solid **zinc carbonate** to 100 mL of deionized water in a sealed flask.
 - Stir the suspension continuously at a constant temperature (25 °C) for 24-48 hours using a magnetic stirrer to ensure equilibrium is reached.
 - Filter the solution through a 0.22 μm filter to remove all undissolved solid ZnCO_3 .
- Titration with EDTA:
 - Pipette a precise volume (e.g., 25.00 mL) of the clear, saturated filtrate into a 250 mL Erlenmeyer flask.
 - Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the flask.
 - Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.
 - Titrate with a standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct sky blue, indicating the endpoint.
 - Repeat the titration at least three times to ensure precision.
- Calculation:
 - Calculate the molar concentration of Zn^{2+} in the filtrate using the titration results ($M_1V_1 = M_2V_2$).
 - Since the dissolution stoichiometry is 1:1, $[\text{Zn}^{2+}] = [\text{CO}_3^{2-}] = s$ (molar solubility).
 - Calculate the K_{sp} using the formula: $K_{\text{sp}} = [\text{Zn}^{2+}][\text{CO}_3^{2-}] = s^2$.



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Caption: Experimental workflow for K_{sp} determination.

Thermal Analysis by TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal decomposition of **zinc carbonate**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **zinc carbonate** powder into a ceramic or aluminum TGA/DSC pan.
- Instrument Setup:
 - Place the sample pan in the TGA/DSC instrument.
 - Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - TGA Curve: Analyze the plot of mass (%) vs. temperature. The onset temperature of the significant mass loss step corresponds to the beginning of decomposition. The stoichiometry of the decomposition can be confirmed from the total percentage of mass lost (theoretical mass loss for $\text{ZnCO}_3 \rightarrow \text{ZnO}$ is ~35.1%).
 - DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. An endothermic peak will correspond to the decomposition event. Integrate the area under this peak to determine the enthalpy of decomposition (ΔH_{decomp}).

Conclusion

The chemical properties of **zinc carbonate** make it a highly versatile compound with significant utility for researchers, particularly in drug development and materials science. Its well-defined thermal decomposition pathway allows for its use as a reliable precursor for zinc oxide nanoparticles, while its reactivity with acids and mild astringent properties are leveraged in pharmaceutical formulations. The experimental protocols detailed in this guide provide a

framework for the quantitative analysis of its key characteristics, ensuring reproducible and accurate characterization for advanced applications.

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